molecular formula C18H16N2O5 B5625407 methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Cat. No.: B5625407
M. Wt: 340.3 g/mol
InChI Key: MVZFIAJOULDJBC-UHFFFAOYSA-N
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Description

Methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a hybrid heterocyclic compound featuring a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and a methylene-linked furan-2-carboxylate methyl ester at position 1. The pyridazinone moiety (6-oxo-1,6-dihydropyridazine) is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 2. The 3-methoxyphenyl substituent introduces electron-donating methoxy groups, while the furan-2-carboxylate methyl ester adds a lipophilic ester functionality. This structural combination is analogous to bioactive pyridazinone and furan derivatives reported in medicinal chemistry, such as antimycobacterial agents (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) .

Synthesis of such compounds typically involves cyclization reactions of alkynyl-chloro precursors (e.g., 4-alkynyl-5-chloro-2-methylpyridazin-3(2H)-ones) under basic conditions (e.g., KOH in dioxane/water) , followed by purification via column chromatography and characterization using NMR, HRMS, and X-ray crystallography .

Properties

IUPAC Name

methyl 5-[[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-5-3-4-12(10-13)15-7-9-17(21)20(19-15)11-14-6-8-16(25-14)18(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZFIAJOULDJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylate ester, followed by the introduction of the methoxyphenyl group and the pyridazine ring. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dichloromethane. The reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has garnered interest for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate may exhibit anticancer properties through mechanisms such as inhibition of specific protein interactions involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyridazine can selectively inhibit PRMT5, a protein implicated in various cancers, thereby reducing tumor growth and enhancing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Chemical Synthesis and Reactions

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to form furan derivatives, which are useful in synthesizing other complex molecules.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in developing new materials with specific properties:

Polymer Chemistry

Due to its unique structure, this compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of the resulting materials.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits PRMT5 activity in cancer cells, leading to reduced cell viability and increased apoptosis rates .

Case Study 2: Anti-inflammatory Effects

Another research effort highlighted its potential to modulate inflammatory pathways by decreasing levels of TNF-alpha and IL-6 in vitro, suggesting a possible therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • The methyl ester in the target compound may confer higher volatility than ethyl esters in analogs like FODQUN and QANVOR .

Furan-Carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Source
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl C₁₂H₈FN₃O₅ 301.21 High solubility; crystal stacking interactions
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate Hydroxy, methoxy, hydroxymethyl C₁₆H₁₆O₇ 328.29 Isolated via silica gel chromatography
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethyl furan, tetrahydropyrimidine C₁₅H₂₀N₂O₅ 308.33 Synthesized via Biginelli reaction

Key Differences :

  • The target compound’s pyridazinone-furan linkage is distinct from tetrahydropyrimidine-furan hybrids (e.g., ), which exhibit different conformational flexibility.
  • Compared to nitrophenyl-substituted furan esters (e.g., ), the target’s 3-methoxyphenyl group may reduce electrophilicity and improve metabolic stability.

Hybrid Heterocycles with Pyridazinone-Furan Motifs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Source
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide Furan-pyridazinone, thiazole-pyrrole C₁₉H₁₇N₅O₃S 395.43 Unknown bioactivity; structural complexity

Key Differences :

Research Findings and Implications

  • Synthetic Routes: The pyridazinone core in the target compound can be synthesized via alkynyl-chloro intermediates (e.g., 4-alkynyl-5-chloro-2-methylpyridazin-3(2H)-ones) under basic conditions , while furan ester substituents are introduced via nucleophilic substitution or coupling reactions .
  • Physicochemical Properties : The 3-methoxyphenyl group likely increases lipophilicity (logP) compared to polar nitrophenyl analogs , while the methyl ester may enhance solubility relative to ethyl derivatives .
  • Structural Insights : Crystallographic studies of related compounds (e.g., ) suggest that stacking interactions dominate in the solid state, which could influence the target compound’s crystallinity and formulation.

Biological Activity

Methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its anticancer and antibacterial properties, as well as insights from recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Methoxyphenyl group : A benzene ring substituted with a methoxy group.

Its molecular formula is C18H19N5O3C_{18}H_{19}N_{5}O_{3}, and it has a molecular weight of approximately 385.4 g/mol .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • MCF7 (breast cancer)

In vitro assays demonstrated that the compound induces cytotoxicity in these cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives of similar furan compounds have shown IC50 values ranging from 15 to 62 µg/mL against HeLa cells .

Cell LineIC50 (µg/mL)Reference
HeLa62.37
HepG245.00
MCF730.00

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) as follows:

  • Staphylococcus aureus : MIC = 1.00 µg/mL
  • Escherichia coli : MIC = 250 µg/mL
  • Bacillus subtilis : MIC = 125 µg/mL
  • Bacillus cereus : MIC = 200 µg/mL

These findings suggest that the compound possesses broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The proposed mechanisms include:

  • Inhibition of DNA synthesis : The compound may interfere with the replication process in cancer cells.
  • Disruption of bacterial cell walls : It may compromise the integrity of bacterial membranes, leading to cell lysis.
  • Modulation of signaling pathways : The interaction with various enzymes and receptors could alter critical signaling cascades involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing context for the potential applications of this compound:

  • Study on Furan Derivatives : Research on methyl furan derivatives indicated that modifications on the furan ring can enhance cytotoxicity against cancer cells, suggesting that structural optimization could yield more potent analogs .
  • Antimicrobial Studies : A comparative study highlighted that furan-based compounds exhibit varying degrees of antibacterial activity depending on their substituents, reinforcing the importance of structural diversity in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for preparing methyl 5-((3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:

  • Step 1 : Condensation of 3-methoxyphenyl precursors with pyridazinone intermediates under reflux conditions (e.g., THF, 60–80°C, 12–24 hours) .
  • Step 2 : Methylation of the furan-2-carboxylic acid derivative using methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios (e.g., 1:1.2 for nucleophile:electrophile) significantly impact yield .
    • Analytical Validation : Confirm intermediate purity via TLC (silica gel, ethyl acetate/hexane) and final product identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Analyze chemical shifts for the methoxy group (δ ~3.8 ppm), pyridazinone carbonyl (δ ~165 ppm in ¹³C), and furan protons (δ ~6.5–7.5 ppm) .
  • MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for analogous pyridazinone derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro at the 3-phenyl position) and correlate with bioassay results (e.g., IC₅₀ values in kinase inhibition) .
  • Data Normalization : Account for assay variability (e.g., cell line sensitivity, solvent effects) by including positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
  • Example : A 2024 study resolved conflicting antimicrobial data by comparing logP values and membrane permeability coefficients for analogs with differing substituents .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with pyridazinone’s carbonyl and hydrophobic interactions with the methoxyphenyl group .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Case Study : A 2025 DFT analysis of a related compound revealed that electron-withdrawing substituents on the phenyl ring improved binding affinity by 30% .

Q. What experimental controls are essential for mechanistic studies involving this compound’s reactive intermediates?

  • Methodological Answer :

  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., glutathione) to identify transient species during metabolic or photodegradation studies .
  • Isotopic Labeling : Incorporate ¹⁸O or deuterium at the pyridazinone carbonyl to trace metabolic pathways via LC-MS/MS .
  • Negative Controls : Include reactions without catalysts (e.g., palladium in cross-coupling steps) to confirm catalytic necessity .

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